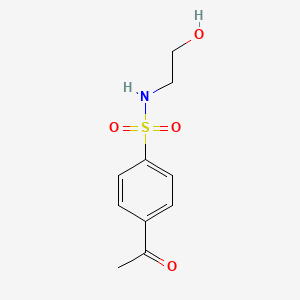
4-Acetyl-N-(2-hydroxyethyl)benzenesulfonamide
Cat. No. B8305511
M. Wt: 243.28 g/mol
InChI Key: AQOINBRRKOIXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04137408
Procedure details


From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.

Name
4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Name

Identifiers


|
REACTION_CXSMILES
|
[Na].OC[CH2:4][NH:5]S(C1C=CC(C(CC=O)=O)=CC=1)(=O)=O.[CH3:20][O-].[Na+].C([O:25][CH2:26][CH3:27])=O.C(C1C=CC(S([NH:40][CH2:41][CH2:42]O)(=O)=O)=CC=1)(=O)C>O1CCCC1.O>[C:4]([CH2:27][C:26]([NH2:40])=[O:25])#[N:5].[O:25]=[C:26]1[NH:40][CH:41]=[CH:42][CH:20]=[C:27]1[C:4]#[N:5] |f:2.3,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCNS(=O)(=O)C1=CC=C(C(=O)CC=O)C=C1
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NCCO
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(C#N)=CC=CN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04137408
Procedure details


From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.

Name
4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Name

Identifiers


|
REACTION_CXSMILES
|
[Na].OC[CH2:4][NH:5]S(C1C=CC(C(CC=O)=O)=CC=1)(=O)=O.[CH3:20][O-].[Na+].C([O:25][CH2:26][CH3:27])=O.C(C1C=CC(S([NH:40][CH2:41][CH2:42]O)(=O)=O)=CC=1)(=O)C>O1CCCC1.O>[C:4]([CH2:27][C:26]([NH2:40])=[O:25])#[N:5].[O:25]=[C:26]1[NH:40][CH:41]=[CH:42][CH:20]=[C:27]1[C:4]#[N:5] |f:2.3,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCNS(=O)(=O)C1=CC=C(C(=O)CC=O)C=C1
|
Step Three
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NCCO
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(C#N)=CC=CN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
